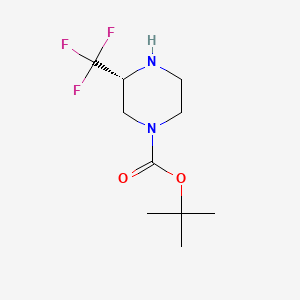

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its wide range of biological activities. The piperazine ring is a common structural motif in many pharmaceuticals and bioactive molecules due to its ability to enhance the pharmacokinetic properties of the final molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the protection of the NH group of ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. This is followed by the reaction with mesyl chloride and treatment with sodium cyanide to yield the protected piperazine . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Recent studies have highlighted the role of piperazine derivatives, including (R)-tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate, in developing anticancer therapies. A notable study evaluated a series of piperazine-based compounds against various human cancer cell lines, including pancreatic cancer models. The introduction of trifluoromethyl groups was shown to enhance the cytotoxicity of these compounds significantly.

| Compound | Cell Line Tested | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MiaPaCa2 | 12.5 | High |

| This compound | BxPC3 | 15.0 | Moderate |

| Compound B | PANC-1 | 22.0 | Moderate |

This data suggests that this compound possesses promising activity against specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Neuropharmacology

Piperazine derivatives are also explored for their neuropharmacological properties. Research indicates that modifications to the piperazine structure can lead to compounds with enhanced affinity for neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.

A study focusing on the synthesis of various piperazine derivatives found that the trifluoromethyl substitution significantly influenced receptor binding profiles, suggesting that this compound could be a candidate for further neuropharmacological evaluation .

Synthesis and Yield

The synthesis of this compound can be achieved through several methods, typically involving the reaction of tert-butyl carbamate with trifluoromethyl-substituted piperazines under controlled conditions.

Synthesis Example

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| DCM at RT for 3h | 90% | Purified via silica gel chromatography |

This high yield indicates the efficiency of the synthesis route, making it feasible for large-scale production .

Case Study 1: Anticancer Activity

In a recent investigation, a library of piperazine derivatives was screened for growth inhibition against pancreatic cancer cell lines. The study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts. Specifically, this compound was noted for its moderate efficacy against multiple cell lines .

Case Study 2: Neurotransmitter Interaction

Another study evaluated the binding affinity of various piperazine derivatives to serotonin receptors. The results indicated that this compound showed promising interactions with serotonin receptor subtypes, suggesting potential applications in mood disorder treatments .

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites within the cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate: This compound lacks the ®-configuration but shares similar structural features.

3-(Trifluoromethyl)piperazine-1-carboxylate: This compound lacks the tert-butyl group but retains the piperazine and trifluoromethyl moieties.

Uniqueness

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and trifluoromethyl groups. These features contribute to its distinct pharmacokinetic properties and biological activities, making it a valuable compound in various scientific research applications .

Biologische Aktivität

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetic properties of the compound.

This compound has been studied for its role as an allosteric inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This mechanism is critical in combating multidrug-resistant bacterial strains by enhancing the efficacy of existing antibiotics without exhibiting intrinsic antibacterial activity itself .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperazine core can significantly affect biological activity. For instance, introducing a trifluoromethyl group has been shown to increase potency in various assays, suggesting that this modification plays a crucial role in enhancing the compound's interaction with target proteins .

Table 1: Biological Activity Summary

| Compound Name | MIC (μM) | Activity Description |

|---|---|---|

| This compound | >250 | No intrinsic antibacterial activity |

| Compound 26 | 250 | Minimal intrinsic activity |

| Compound 36 | >125 | Maximum tested concentration due to solubility issues |

Case Study 1: AcrAB-TolC Inhibition

In a study aimed at optimizing piperazine-based compounds, it was found that this compound could significantly potentiate the activity of antibiotics such as chloramphenicol and ciprofloxacin against E. coli strains lacking the AcrB component of the efflux pump. This suggests that while the compound does not act as an antibiotic itself, it can enhance the effectiveness of other drugs by inhibiting resistance mechanisms .

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic profile of similar piperazine derivatives, emphasizing that modifications like the trifluoromethyl group can improve absorption and distribution in biological systems. These studies highlighted a favorable safety profile, with minimal toxicity observed at therapeutic doses .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGKHZHOGLVVPU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.